An In-depth Technical Guide to 4-(Morpholin-4-ylsulfonyl)phenol
An In-depth Technical Guide to 4-(Morpholin-4-ylsulfonyl)phenol
CAS Number: 3077-65-4
This technical guide provides a comprehensive overview of 4-(Morpholin-4-ylsulfonyl)phenol, a versatile organic compound with significant potential in research and development, particularly within the pharmaceutical and life sciences sectors. This document delves into its chemical identity, physicochemical properties, a detailed synthesis protocol, potential applications, and essential safety information.
Introduction and Chemical Identity
4-(Morpholin-4-ylsulfonyl)phenol is a sulfonamide derivative characterized by a phenol group substituted at the para position with a morpholinylsulfonyl moiety. The morpholine ring, a common scaffold in medicinal chemistry, often imparts favorable pharmacokinetic properties to drug candidates.[1][2] The sulfonamide linkage is a key functional group in a wide array of therapeutic agents. The combination of these structural features makes 4-(Morpholin-4-ylsulfonyl)phenol a molecule of considerable interest for further investigation.
Chemical Structure:
Figure 1: Chemical structure of 4-(Morpholin-4-ylsulfonyl)phenol.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the key properties of 4-(Morpholin-4-ylsulfonyl)phenol.
| Property | Value | Source |
| CAS Number | 3077-65-4 | [3] |
| Molecular Formula | C₁₀H₁₃NO₄S | [3] |
| Molecular Weight | 243.28 g/mol | [3] |
| Appearance | Solid | [4] |
| Melting Point | 149-151 °C | ChemicalBook |
| Boiling Point | 437.7±55.0 °C (Predicted) | ChemicalBook |
| Density | 1.396±0.06 g/cm³ (Predicted) | ChemicalBook |
| pKa | 8.28±0.15 (Predicted) | ChemicalBook |
| InChI Key | LYIHIMLRHVZNJK-UHFFFAOYSA-N | [4] |
Synthesis of 4-(Morpholin-4-ylsulfonyl)phenol
The synthesis of 4-(Morpholin-4-ylsulfonyl)phenol can be logically approached through the reaction of a protected phenol derivative with morpholine-4-sulfonyl chloride, followed by deprotection. A plausible and efficient synthetic route is detailed below. This protocol is based on established chemical principles for the formation of sulfonamides and the protection/deprotection of phenolic hydroxyl groups.
Synthetic Pathway
Figure 2: Proposed synthetic pathway for 4-(Morpholin-4-ylsulfonyl)phenol.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Acetoxybenzenesulfonyl Chloride
This initial step involves the protection of the phenolic hydroxyl group of p-aminophenol as an acetate ester, followed by chlorosulfonation. A more direct approach starts from phenol, which is first sulfonylated and then converted to the sulfonyl chloride. A general procedure for the sulfonation of phenol is available.[5]
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Materials: Phenol, Sulfuric Acid.
-
Procedure:
-
To a stirred solution of phenol (1.0 eq) in a suitable solvent, slowly add concentrated sulfuric acid (1.1 eq) at a controlled temperature.
-
Heat the reaction mixture to facilitate the sulfonation process.
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Upon completion, the resulting p-hydroxybenzenesulfonic acid can be isolated.
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The sulfonic acid is then converted to the corresponding sulfonyl chloride by reacting with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
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Step 2: Synthesis of 4-(Morpholin-4-ylsulfonyl)phenol
This step involves the reaction of the synthesized 4-hydroxybenzenesulfonyl chloride with morpholine to form the desired sulfonamide.
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Materials: 4-Hydroxybenzenesulfonyl chloride, Morpholine, Triethylamine (or another suitable base), Dichloromethane (or another suitable aprotic solvent).
-
Procedure:
-
Dissolve 4-hydroxybenzenesulfonyl chloride (1.0 eq) in dichloromethane.
-
To this solution, add morpholine (1.1 eq) and triethylamine (1.2 eq) at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Upon completion, wash the reaction mixture with dilute acid, water, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization or column chromatography to yield pure 4-(Morpholin-4-ylsulfonyl)phenol.
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Applications in Drug Discovery and Development
While specific studies on 4-(Morpholin-4-ylsulfonyl)phenol are not extensively documented in publicly available literature, the structural motifs present in the molecule suggest several potential areas of application in drug discovery.
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Antimicrobial Agents: The sulfonamide group is a well-established pharmacophore in antibacterial drugs.[3] The morpholine moiety is also known to possess antimicrobial properties.[6] Therefore, 4-(Morpholin-4-ylsulfonyl)phenol could be investigated for its potential as an antimicrobial agent or as a modulator of antibiotic activity against multidrug-resistant strains.[3][6]
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Anticancer Agents: The 4-(phenylsulfonyl)morpholine scaffold has been explored in the development of anticancer agents.[7] Derivatives have shown the ability to induce cell-cycle arrest and apoptosis in cancer cells, suggesting that 4-(Morpholin-4-ylsulfonyl)phenol could serve as a valuable building block for the synthesis of novel anticancer compounds.[7]
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Enzyme Inhibition: The phenol and sulfonamide groups can participate in hydrogen bonding and other interactions with biological targets. This makes 4-(Morpholin-4-ylsulfonyl)phenol a candidate for screening against various enzymes, such as kinases or proteases, which are often implicated in disease pathways.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 4-(Morpholin-4-ylsulfonyl)phenol.
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Hazard Statements: Based on data for related compounds, it may cause skin and eye irritation.[8]
-
Precautionary Statements:
-
Wear protective gloves, clothing, eye protection, and face protection.
-
Wash skin thoroughly after handling.
-
Use only in a well-ventilated area.
-
Store in a cool, dry place.
-
For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-(Morpholin-4-ylsulfonyl)phenol is a chemical compound with a structural framework that suggests significant potential for applications in medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical transformations. Further research into the biological activities of this compound is warranted to fully explore its therapeutic potential.
References
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Coutinho, H. D. M., et al. (2016). Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine. Saudi Journal of Biological Sciences, 23(1), 34–38. [Link]
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Matrix Fine Chemicals. 4-(MORPHOLINE-4-SULFONYL)PHENOL | CAS 3077-65-4. Retrieved from [Link]
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PrepChem. Synthesis of phenol sulfonic acid. Retrieved from [Link]
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MDPI. (2007). Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol. Retrieved from [Link]
- Mahesh, A. R., et al. (2013). Synthesis and antimicrobial activity of 4-(morpholin-4-yl) benzohydrazide derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 2277-2288.
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PubChem. 4-(Morpholin-4-ylsulfanylmethyl)phenol. Retrieved from [Link]
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ResearchGate. (2016, February). morpholine antimicrobial activity. Retrieved from [Link]
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Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
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Technical Disclosure Commons. (2022, September 19). Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol. Retrieved from [Link]
- Bansal, G., et al. (2008). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. Journal of the Korean Chemical Society, 52(2), 164-168.
-
PubChem. Morpholine-4-sulfonyl chloride. Retrieved from [Link]
- Tesei, A., et al. (2013). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. European Journal of Medicinal Chemistry, 69, 633-658.
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PubChem. 4-(Phenylsulfonyl)morpholine. Retrieved from [Link]
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PubChem. 4-(Methylsulfonyl)phenol. Retrieved from [Link]
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PubChem. Morpholine-4-sulfonyl chloride. Retrieved from [Link]
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